molecular formula C6H5N3OS B1223094 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 35771-65-4

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1223094
CAS No.: 35771-65-4
M. Wt: 167.19 g/mol
InChI Key: PQFBWTHPDGFZBD-UHFFFAOYSA-N
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Description

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound with the molecular formula C6H5N3OS. It is characterized by the presence of a furyl group attached to a triazole ring, which is further substituted with a thione group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions. The reaction mixture is then acidified with acetic acid to yield the desired product . The general reaction scheme is as follows:

2-Furoyl thiosemicarbazide+KOHThis compound\text{2-Furoyl thiosemicarbazide} + \text{KOH} \rightarrow \text{this compound} 2-Furoyl thiosemicarbazide+KOH→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The furyl group can undergo electrophilic substitution reactions, while the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted furyl and triazole derivatives.

Scientific Research Applications

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-Methyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
  • 1-Phenyl-1H-(1,2,4)Triazole-3-Thiol
  • 4-Benzyl-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

Uniqueness

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFBWTHPDGFZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189305
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35771-65-4
Record name 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35771-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
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